(2-Benzyloxyethyl)triphenylphosphonium bromide
Overview
Description
(2-(Benzyloxy)ethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C27H26BrOP and a molecular weight of 477.37 g/mol . It is a phosphonium salt, which is often used in organic synthesis and various chemical reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)ethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (2-bromoethyl)benzyl ether in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is often carried out under microwave irradiation at 60°C for about 30 minutes, resulting in high yields (87-98%) of the desired product .
Industrial Production Methods
In an industrial setting, the production of (2-(Benzyloxy)ethyl)triphenylphosphonium bromide may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)ethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although specific examples are less common.
Coupling Reactions: The compound is used in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a phosphonium reagent.
Common Reagents and Conditions
Common reagents used in reactions with (2-(Benzyloxy)ethyl)triphenylphosphonium bromide include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Reaction conditions often involve moderate temperatures (60-80°C) and inert atmospheres to prevent oxidation.
Major Products
The major products formed from reactions involving (2-(Benzyloxy)ethyl)triphenylphosphonium bromide depend on the specific reaction type. For example, in substitution reactions, the product will be a new phosphonium salt with a different substituent replacing the bromide ion.
Scientific Research Applications
(2-(Benzyloxy)ethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)ethyl)triphenylphosphonium bromide involves its role as a phosphonium reagent. It can facilitate the formation of carbon-carbon bonds by acting as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species, enabling the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyltriphenylphosphonium bromide: Similar in structure but with an ethyl group instead of the (2-benzyloxy)ethyl group.
Methyltriphenylphosphonium bromide: Contains a methyl group instead of the (2-benzyloxy)ethyl group.
(2-Bromoethyl)triphenylphosphonium bromide: Similar but with a bromoethyl group.
Uniqueness
(2-(Benzyloxy)ethyl)triphenylphosphonium bromide is unique due to the presence of the benzyloxy group, which can influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where other phosphonium salts may not be as effective.
Properties
IUPAC Name |
triphenyl(2-phenylmethoxyethyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26OP.BrH/c1-5-13-24(14-6-1)23-28-21-22-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-20H,21-23H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICVQFBELAVBIE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80637550 | |
Record name | [2-(Benzyloxy)ethyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80637550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103535-06-4 | |
Record name | [2-(Benzyloxy)ethyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80637550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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